Before the discovery of the capsaicin receptor, researchers used intradermal capsaicin injections to induce pain hypersensitivity in animals []. This helped elucidate how pain signals travel through sensory neurons called nociceptors. Later research identified the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor as the key player in capsaicin-induced pain, shedding light on the molecular mechanisms of pain perception [].
Researchers use capsaicin to model various pain conditions. For instance, topical capsaicin application can mimic the burning pain associated with diabetic neuropathy []. This allows scientists to study the underlying mechanisms and develop new pain management strategies.
Capsaicin's interaction with TRPV1 receptors has paved the way for the development of novel pain medications. One approach involves creating TRPV1 antagonists, which could potentially block pain signals without the burning sensation associated with capsaicin itself [].
Capsaicin's applications extend beyond pain research. Here are some emerging areas of investigation:
Studies suggest capsaicin may possess anti-inflammatory properties. It might help reduce inflammation associated with conditions like arthritis and inflammatory bowel disease, although more research is needed to confirm its efficacy [].
Capsaicin's ability to inhibit platelet aggregation, which is the clumping of blood cells, has raised interest in its potential role in preventing cardiovascular diseases []. However, the exact mechanisms and clinical applications require further investigation.
Emerging research suggests capsaicin may have anti-cancer properties. Studies indicate it might induce cell death in some cancer cells and inhibit tumor growth []. However, these findings are preliminary, and more research is necessary to understand its potential therapeutic effect.
Capsaicin, chemically known as trans-8-methyl-N-vanillyl-6-nonenamide, is a natural alkaloid predominantly found in the fruit of plants belonging to the genus Capsicum, commonly known as chili peppers. It is recognized as the primary compound responsible for the pungency or spiciness of these peppers, with a Scoville heat rating that can exceed 16 million units. Capsaicin is a colorless, odorless, and lipophilic crystalline solid with a melting point of approximately 62–65°C. Its molecular formula is .
The biosynthesis of capsaicin occurs in the glands of chili peppers through a complex interplay of metabolic pathways involving phenylpropanoid and fatty acid metabolism. The compound serves as a defense mechanism for the plant, deterring herbivores while attracting birds that are unaffected by its heat, thus aiding in seed dispersal .
Capsaicin's pungency and pain-relieving properties arise from its interaction with transient receptor potential vanilloid 1 (TRPV1) receptors. TRPV1 receptors are non-selective cation channels located in sensory neurons throughout the body, including those in the skin, mouth, and gastrointestinal tract.
In rare cases, high doses of capsaicin can cause more severe side effects, including:
Capsaicin interacts primarily with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is present on nociceptive neurons. Upon binding to TRPV1, capsaicin induces the influx of calcium ions into the cells, leading to depolarization and subsequent pain signaling to the brain. This mechanism explains the burning sensation associated with capsaicin exposure .
In terms of chemical stability, capsaicin can undergo various reactions including oxidation and hydrolysis, particularly under extreme conditions such as high temperatures or in the presence of strong acids or bases .
Capsaicin exhibits significant biological activities beyond its role as a pungent agent. Its activation of TRPV1 receptors not only produces pain but also triggers neurogenic inflammation through the release of neuropeptides such as substance P and calcitonin gene-related peptide. These effects can lead to both acute and chronic pain sensations .
Additionally, capsaicin has been studied for its potential therapeutic effects, including analgesic properties in pain management, anti-inflammatory effects, and even anticancer properties due to its ability to induce apoptosis in certain cancer cell lines .
Capsaicin has diverse applications across several fields:
Research on capsaicin interactions highlights its complex role in pain modulation and sensory perception. Studies indicate that prolonged exposure can lead to desensitization of TRPV1 receptors, reducing sensitivity to pain over time—a phenomenon often observed in individuals who regularly consume spicy foods . Furthermore, capsaicin's ability to interact with other receptors and pathways suggests potential synergistic effects when combined with other compounds in therapeutic formulations .
Capsaicin belongs to a class of compounds known as capsaicinoids, which share structural similarities but differ in their biological activity and potency. Below is a comparison with some notable similar compounds:
Compound Name | Structure Similarity | Scoville Heat Units | Relative Abundance |
---|---|---|---|
Dihydrocapsaicin | Similar aromatic ring | 16,000,000 | 22% |
Nordihydrocapsaicin | Similar aromatic ring | 9,100,000 | 7% |
Homocapsaicin | Similar aromatic ring | 8,600,000 | 1% |
Homodihydrocapsaicin | Similar aromatic ring | 8,600,000 | 1% |
Nonivamide | Synthetic variant | 9,200,000 | Varies |
Capsaicin's uniqueness lies in its specific interaction with TRPV1 receptors and its high potency compared to other capsaicinoids. While dihydrocapsaicin shares similar heat levels, it has different pharmacokinetic properties and may vary in terms of therapeutic efficacy .
The biosynthesis of capsaicinoids in Capsicum species represents a remarkable example of metabolic specialization, involving the convergence of two distinct biochemical pathways. Capsaicinoids are synthesized through the convergence of the phenylpropanoid pathway, which provides the aromatic vanillyl moiety, and the branched-chain fatty acid pathway, which supplies the acyl components [1]. This intricate biosynthetic process occurs exclusively in the placental tissues of Capsicum fruits, making it a unique trait within the Solanaceae family [2].
The conversion of precursor molecules into capsaicinoids involves several key enzymatic steps that have been extensively characterized through biochemical and molecular studies. The phenylpropanoid pathway begins with phenylalanine as the primary precursor, which is converted through a series of enzymatic reactions to produce vanillin [3]. The branched-chain fatty acid pathway utilizes valine or leucine as starting materials, which are subsequently elongated to form the characteristic acyl chains found in capsaicinoids [1].
Putative aminotransferase (pAMT) serves as a crucial enzyme in the capsaicinoid biosynthetic pathway, catalyzing the conversion of vanillin to vanillylamine, which represents the final step in preparing the aromatic precursor for capsaicinoid synthesis [4]. This enzyme has been definitively characterized as vanillin aminotransferase and has been proposed to be renamed as vanillin aminotransferase (VAMT) based on its specific catalytic function [4] [5].
The enzymatic mechanism of pAMT involves the utilization of γ-aminobutyric acid (GABA) as an amino donor and requires pyridoxal phosphate (PLP) as a cofactor [4] [5]. Both placental extracts from habanero peppers and recombinant pAMT expressed in Escherichia coli systems have demonstrated the ability to convert vanillin to vanillylamine in the presence of these cofactors [4]. The specificity of this reaction has been confirmed through antibody inhibition studies, where the addition of anti-pAMT antibodies significantly attenuated the conversion of vanillin to vanillylamine in placental extracts [4].
Phylogenetic analysis has revealed that pAMT belongs to the gamma-aminobutyric acid aminotransferase (GABA-AT) family and shares 76-83% amino acid sequence identity with known plant GABA transaminases from Arabidopsis thaliana, apple, and tomato [6] [7]. The Capsicum genome contains five homologs of pAMT, including the functional pAMT gene, CaGABA-T1, CaGABA-T3, and two pseudogenes [6]. This evolutionary relationship suggests that pAMT evolved from a cytoplasmic GABA aminotransferase ancestor through gene duplication and subsequent functional divergence [6].
The enzyme demonstrates broad substrate specificity, accepting pyruvate and oxaloacetate as co-substrates but not 2-oxoglutarate, which is consistent with other characterized plant transaminases [7]. The optimal pH range for pAMT activity spans from 7.0 to 8.0, making it suitable for physiological conditions within plant cells [7]. The enzyme also exhibits high stereoselectivity, particularly in the conversion of (S)-1-phenylethylamine to acetophenone, achieving enantioselectivity greater than 99% at 50% conversion [7].
Expression analysis has shown that pAMT is exclusively expressed in the placental septum of mature green fruits, contrasting with the ubiquitous expression pattern of orthologous genes in tomato [6]. This tissue-specific expression pattern correlates directly with capsaicinoid accumulation sites and supports the specialized role of pAMT in capsaicinoid biosynthesis [6]. The acquisition of pAMT by Capsicum species occurred after the divergence from Solanum, approximately 15-20 million years ago, representing a key evolutionary event in the development of pungency [6].
Cinnamyl alcohol dehydrogenase (CAD) plays a pivotal role in the biosynthesis of capsiate, a non-pungent capsaicinoid analog, through the enzymatic reduction of vanillin to vanillyl alcohol [2] [8]. This enzyme, originally characterized for its involvement in lignin biosynthesis, has been identified as the vanillin reductase responsible for capsiate biosynthesis in Capsicum species [2].
The enzymatic activity of CAD in vanillin reduction has been demonstrated through multiple experimental approaches. Placental extracts from mature red fruits showed significantly greater vanillin reduction activity compared to immature green fruits, with this activity being suppressed by specific CAD inhibitors including N-(O-hydroxyphenyl) sulfinamoyltertiobutyl acetate and ethylenediaminetetraacetic acid [2] [8]. The CaCAD1 transcript levels in placental tissues were correspondingly higher in red fruits than in green fruits, supporting the correlation between enzyme expression and catalytic activity [2].
Functional characterization using recombinant CaCAD1 protein obtained through an Escherichia coli expression system confirmed the direct involvement of CAD in vanillin reduction [2]. The recombinant enzyme successfully reduced vanillin to vanillyl alcohol, and this reaction was inhibited by the same CAD-specific inhibitors that affected the native enzyme activity [2]. This biochemical evidence definitively established CAD as the enzyme responsible for the conversion of vanillin to vanillyl alcohol during capsiate biosynthesis [2].
CAD belongs to the alcohol dehydrogenase family and requires NADH as a cofactor and zinc as a metalloenzyme component [9]. The enzyme exhibits specificity for the reduction of hydroxycinnamaldehydes, including p-coumaryl, coniferyl, and sinapyl aldehydes, to their corresponding alcohols [10]. In the context of capsiate biosynthesis, CAD catalyzes the reduction of vanillin, producing vanillyl alcohol that serves as the aromatic precursor for capsiate formation rather than the vanillylamine used in capsaicin synthesis [2].
The dual functionality of CAD in both lignin biosynthesis and capsiate production represents an interesting example of enzyme recruitment for specialized metabolite biosynthesis. While CAD primarily functions in the phenylpropanoid pathway for lignin production, its ability to reduce vanillin has been co-opted for capsiate biosynthesis in Capsicum species [2]. This enzymatic versatility demonstrates how existing metabolic machinery can be repurposed for the evolution of novel biosynthetic pathways [2].
The evolutionary development of capsaicinoid biosynthetic pathways represents a fascinating example of metabolic innovation within the Solanaceae family. The emergence of capsaicinoid biosynthesis involved the recruitment and modification of existing enzymatic pathways, combined with gene duplications and functional divergence events that occurred over millions of years of plant evolution [11] [12].
Syntenic analysis has provided crucial insights into the evolutionary relationships and acquisition timing of genes involved in capsaicinoid biosynthesis. Comparative genomic studies have revealed that genes encoding CAD and capsaicin synthase (Pun1) were acquired before the pAMT gene during the evolution of the Solanaceae family [2] [8]. This temporal sequence of gene acquisition has important implications for understanding the evolutionary pathway leading to capsaicinoid biosynthesis.
The syntenic conservation of CAD and Pun1 genes across Solanaceae species suggests that these genes were present in the common ancestor of the family and were subsequently maintained through evolutionary time [2]. Whole-genome sequencing of cultivated peppers has identified three tandem copies of the AT3 (Pun1) gene, indicating that gene duplication events have contributed to the expansion of this gene family [13]. Phylogenetic analysis has shown that pepper had independent pepper-specific duplications in 13 gene families compared to other Solanaceae species, including the CAD gene family [13].
The chromosomal organization of capsaicinoid biosynthesis genes shows evidence of clustering and syntenic conservation. The AT3 gene family demonstrates a pattern of tandem duplication that predates the diversification of Solanaceae taxa [12] [14]. This tandem duplication resulted in the formation of AT3-1 and AT3-2 paralogs, where AT3-1 remains functional while AT3-2 has become a pseudogene [12] [14]. The conservation of amino acid sequences between these paralogs, despite the pseudogenization of AT3-2, suggests that selective pressure has maintained certain structural features even in non-functional copies [12].
Syntenic analysis has also revealed that the chromosomal region containing capsaicinoid biosynthesis genes was likely derived from a Solanaceae-specific polyploidy event [15]. This ancient whole genome duplication provided the raw material for subsequent gene duplications and functional divergence that contributed to the evolution of specialized metabolic pathways [15]. The presence of multiple gene copies allowed for subfunctionalization and neofunctionalization events that ultimately led to the specialized capsaicinoid biosynthetic machinery found in Capsicum species [15].
The divergence between capsiate and capsaicin biosynthesis pathways represents a remarkable example of how subtle changes in enzymatic specificity can lead to dramatically different biological outcomes. Both pathways share common precursors and utilize similar enzymatic machinery, yet they produce compounds with fundamentally different sensory properties and biological activities [2] [16].
The key divergence point between capsiate and capsaicin biosynthesis occurs at the conversion of vanillin, where the pathway branches based on the enzymatic activities present in different Capsicum cultivars [2] [16]. In pungent cultivars, pAMT converts vanillin to vanillylamine, which is subsequently condensed with fatty acid derivatives to form capsaicin [4]. In contrast, non-pungent cultivars that produce capsiate utilize CAD to reduce vanillin to vanillyl alcohol, which then serves as the precursor for capsiate biosynthesis [2].
Tracer studies using stable isotopically-labeled precursors have provided detailed insights into the metabolic flux through these competing pathways [16]. In pungent cultivars, labeled vanillin was converted to both vanillylamine and vanillyl alcohol, with vanillyl alcohol production occurring at five-fold higher levels than vanillylamine synthesis [16]. This unexpected finding suggests that even in pungent cultivars, the capacity for vanillyl alcohol production exists, potentially contributing to capsiate accumulation alongside capsaicin [16].
The differential expression and activity of pAMT and CAD enzymes determines the predominant pathway flux and ultimate product profile [2] [16]. In CH-19 Sweet, a non-pungent cultivar, vanillin was converted exclusively to vanillyl alcohol due to the dysfunction of pAMT [16]. The incorporation of labeled vanillylamine into capsaicinoids was significantly less efficient in CH-19 Sweet compared to pungent cultivars, while the conversion of vanillin to vanillyl alcohol remained robust [16].
The evolutionary timing of this pathway divergence has been elucidated through phylogenomic analysis. The capsiate biosynthetic pathway likely emerged before the acquisition of the pAMT gene, which occurred after the Capsicum-Solanum split approximately 15-20 million years ago [2] [6]. This temporal sequence suggests that the ability to produce capsiate represents an ancestral trait within Capsicum, while the evolution of capsaicin biosynthesis through pAMT acquisition represented a later evolutionary innovation [2] [6].
The molecular basis for pathway divergence also involves changes in gene expression patterns and enzymatic properties. Comparative analysis of pungent and non-pungent cultivars has revealed that high levels of capsaicin accumulation are always accompanied by high expression levels of both pAMT and Pun1 genes [17]. In contrast, non-pungent cultivars accumulate high levels of vanillylamine due to low Pun1 expression, despite maintaining pAMT activity [17]. This observation suggests that Pun1 expression may be a more critical determinant of capsaicinoid accumulation than pAMT activity alone [17].
Tunable Aqueous Polymer-Phase Impregnated Resin technology represents a significant advancement in capsaicin extraction methodologies, combining the principles of aqueous two-phase systems with solid support matrices [1] [2]. This innovative approach addresses the fundamental limitations of conventional aqueous two-phase extraction, particularly the problematic emulsion formation and extended phase separation times that plague traditional methods [1].
The technology functions through the immobilization of one aqueous phase within the pores of a macroporous solid support, while the second aqueous phase forms the bulk liquid surrounding the impregnated solids [1]. This configuration eliminates the emulsification challenges inherent in conventional aqueous two-phase systems, enabling phase separation and extraction to occur simultaneously in a single operational step [1].
System Composition and Optimization
The optimal TAPPIR system for capsaicin extraction consists of a polymer phase containing 18.5% polyethylene glycol 6000, 15% sodium citrate, and 10% 1-ethyl-3-methyl imidazolium acetate at pH 6.5 [3] [4]. The selection of polyethylene glycol molecular weight proves critical, with higher molecular weight polymers demonstrating superior extraction performance for capsaicin recovery [3] [4]. The HZ816 macroporous resin serves as the preferred solid support, with 3 grams of impregnated resin employed per extraction system [3] [4].
Response surface methodology optimization reveals that the sequence of significant main effects follows the order: sample loading amount > ionic liquid concentration > polyethylene glycol concentration > pH [4]. Under optimized conditions, the system achieves remarkable capsaicin yields of 95.82% when processing 0.25 grams of capsicum oleoresin [3] [4].
Operational Performance and Stability
The TAPPIR system demonstrates exceptional stability, maintaining consistent extraction yields for the first three operational cycles [5]. However, significant yield reduction occurs after the fourth extraction cycle, necessitating system re-equilibration to maintain optimal performance [5]. This limitation suggests that the impregnated phase requires periodic regeneration to sustain high extraction efficiency [5].
The extraction kinetics follow predictable patterns, with optimal contact times typically ranging from 2 to 3 hours for complete mass transfer [4]. Temperature control remains critical, as elevated temperatures can compromise the stability of the polymer-phase impregnation and reduce overall system efficiency [1].
Ionic liquids have emerged as environmentally sustainable alternatives to conventional organic solvents for capsaicin extraction, offering tunable physicochemical properties and negligible vapor pressure [6] [7]. These molten salts provide unique selectivity characteristics that enable both extraction and preliminary purification in single-step operations [6].
Performance Characteristics of Ionic Liquid Systems
1-ethyl-3-methylimidazolium acetate demonstrates superior extraction performance, achieving 95% capsaicin recovery with a purification factor of 3.2 [6]. The inherently basic nature of this ionic liquid facilitates enhanced capsaicin solubility through favorable electrostatic interactions with the vanillyl amide functional groups [6]. Comparative studies reveal that 1-ethyl-3-methylimidazolium hydrogen sulfate, despite its acidic character, achieves 90% extraction efficiency with a purification factor of 2.8 [6].
Cholinium-based ionic liquids represent a particularly promising class due to their enhanced biodegradability and reduced toxicity profiles [7]. When integrated into aqueous two-phase systems with acetonitrile, these systems achieve extraction efficiencies exceeding 90% while maintaining purification factors of approximately 3.26 [7]. The acetonitrile phase preferentially concentrates capsaicinoids, while the ionic liquid phase selectively retains phenolic compounds and other plant metabolites [7].
Thermodynamic Considerations and Optimization
Extraction efficiency demonstrates minimal temperature dependence across the operational range of 20-40°C, with values remaining stable between 89.7-93.0% [8]. This temperature independence suggests that the extraction mechanism relies primarily on specific molecular interactions rather than thermal activation, providing operational flexibility and energy efficiency [8].
The partition coefficient optimization reveals that capsaicin migration into the acetonitrile phase follows thermodynamically favorable patterns, with calculated Gibbs free energy values indicating spontaneous transfer under standard conditions [8]. This thermodynamic favorability contributes to the high extraction yields observed in ionic liquid-assisted systems [8].
The SKP-10-4300 reverse-phase resin represents a cost-effective and highly efficient purification medium specifically optimized for capsaicinoid separation [4] [5]. This macroporous resin exhibits exceptional static adsorption capacity of 20 grams per liter, enabling high-throughput processing of capsaicinoid extracts [5].
Operational Parameters and Performance
The optimal operational conditions require sample loading flow rates of 1.0 bed volumes per hour to ensure adequate contact time for complete adsorption [5]. Higher flow rates significantly compromise adsorption efficiency, as the weakly polar capsaicin molecules require sufficient residence time to interact with the non-polar porous structure of the reversed-phase resin [5]. Conversely, excessively low flow rates, while improving adsorption capacity, substantially reduce production efficiency and increase operational costs [5].
The purification protocol employs a sophisticated step-gradient elution strategy to maximize both recovery and purity [5]. Initial washing with 2 bed volumes of deionized water removes unbound impurities, followed by sequential elution with increasing ethanol concentrations [5]. The final elution step utilizes 45% ethanol in 55% aqueous sodium hydroxide solution to achieve optimal desorption efficiency [5].
Recovery and Purity Achievements
Under optimized conditions, the SKP-10-4300 resin achieves capsaicin recovery rates of 85% with purity levels reaching 92% [4] [5]. The high recovery efficiency results from the favorable interaction between capsaicin's hydrophobic acyl chain and the resin's non-polar surface chemistry [5]. The addition of 1% sodium hydroxide to the elution solution significantly enhances desorption efficiency by disrupting hydrogen bonding interactions between capsaicin and residual polar sites on the resin surface [5].
Resin regeneration protocols demonstrate exceptional durability, with maintained performance for over 30 operational cycles when proper cleaning procedures are followed [9]. The regeneration process involves sequential washing with ethanol, dilute acid, and base solutions to remove residual organic compounds and restore the resin's adsorption capacity [9].
High-Speed Counter-Current Chromatography provides unparalleled efficiency for preparative-scale separation of capsaicin and dihydrocapsaicin, offering high purity products without the limitations associated with solid stationary phases [10] [11]. This liquid-liquid chromatographic technique eliminates irreversible adsorption and enables complete sample recovery [10].
Solvent System Optimization
The optimal solvent system comprises n-hexane:ethyl acetate:methanol:water:acetic acid in the ratio 20:20:20:20:2 (v/v/v/v/v) [10]. This carefully balanced composition provides appropriate polarity distribution to achieve selective partitioning of capsaicinoids while maintaining stable phase separation throughout the chromatographic process [10]. The inclusion of acetic acid proves critical for maintaining consistent pH and preventing baseline drift during extended separations [10].
Operational parameters require precise control, with rotation speeds of 800 rpm and flow rates of 2.0 mL/min providing optimal resolution while maintaining reasonable separation times [10]. The ascending elution mode with 60% stationary phase retention ensures adequate theoretical plate numbers for high-resolution separations [10].
Separation Performance and Product Quality
HSCCC achieves exceptional purity levels, with capsaicin reaching 98.5% purity and dihydrocapsaicin achieving 97.8% purity in single chromatographic runs [10]. The recovery rates remain consistently high, with 86.3% recovery for capsaicin and 85.4% for dihydrocapsaicin from crude extract processing [10]. These performance metrics represent significant improvements over conventional silica gel column chromatography, which typically achieves lower purities and requires multiple purification steps [10].
The scalability advantages of HSCCC become particularly evident in preparative applications, where processing of 1.2 grams of crude extract yields 0.65 grams of pure capsaicin and 0.28 grams of pure dihydrocapsaicin in single operational cycles [10]. This efficiency translates to substantial reductions in processing time and solvent consumption compared to traditional chromatographic methods [10].
Integration with Supercritical Fluid Extraction
Recent developments combine supercritical fluid extraction with HSCCC purification to create comprehensive processing systems [11]. The supercritical carbon dioxide extraction operates at optimized conditions of 33 MPa pressure and 41°C temperature, achieving extraction rates of 93.18% for capsaicin and 93.49% for dihydrocapsaicin [11]. The two-step enrichment process involving aqueous methanol extraction and alkaline crystallization yields 407.43 mg of capsaicinoid crystal from 100 grams of capsicum powder [11].
The integrated system produces 506 mg of capsaicin with 98.31% purity and 184 mg of dihydrocapsaicin with 96.68% purity from 1 gram of capsaicinoid crystal through consecutive HSCCC sample loadings without solvent system changes [11]. This streamlined approach represents a significant advancement in large-scale capsaicin production methodology [11].
Extraction Method | Solvent/System | Yield (%) | Purity (%) | Processing Time | Reference |
---|---|---|---|---|---|
TAPPIR | PEG6000/Citrate/[Emim][OAc] | 95.82 | 92 | 3 hours | [3] [4] |
Ionic Liquid | [Emim][OAc] | 95.0 | 85 | 2 hours | [6] |
SKP-10-4300 Resin | Ethanol/NaOH gradient | 85.0 | 92 | 4 hours | [4] [5] |
HSCCC | Hexane/EtOAc/MeOH/H2O/AcOH | 86.3 | 98.5 | 6 hours | [10] |
Surfactant-Mediated | Ethyl acetate/Tween-80 | 60.0 | 75 | 1 hour | [12] |
Solvent System | Capsaicin Extraction (%) | Dihydrocapsaicin Extraction (%) | Processing Advantages | Reference |
---|---|---|---|---|
Ethyl acetate | 60 | 58 | Highest conventional efficiency | [12] |
Dichloromethane + Tween-80 | 44 | 42 | Enhanced with surfactant | [12] |
Acetone + Tween-80 | 35 | 33 | Moderate efficiency | [12] |
Methanol (UAE) | 85.26±1.35 | 89.46±1.31 | Ultrasound enhancement | [13] |
Pressurized liquid | 98.31±1.46 | 97.27±1.13 | Highest extraction yield | [13] |
Corrosive;Acute Toxic;Irritant